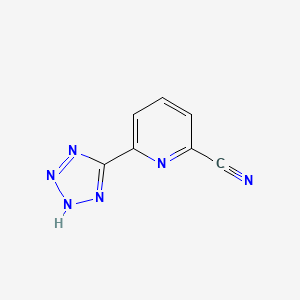
6-(2H-Tetrazol-5-YL)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2H-Tetrazol-5-YL)picolinonitrile is a chemical compound with the molecular formula C7H4N6. It is a derivative of picolinonitrile, where a tetrazole ring is attached to the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2H-Tetrazol-5-YL)picolinonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of picolinonitrile with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2H-Tetrazol-5-YL)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups .
Scientific Research Applications
6-(2H-Tetrazol-5-YL)picolinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2H-Tetrazol-5-YL)picolinonitrile involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with biological receptors similarly. This interaction can modulate various biochemical pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-Tetrazol-5-yl)picolinonitrile
- 4-(1H-Tetrazol-5-yl)picolinonitrile
- 3-(1H-Tetrazol-5-yl)picolinonitrile
Uniqueness
6-(2H-Tetrazol-5-YL)picolinonitrile is unique due to the specific position of the tetrazole ring on the pyridine ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H4N6 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
6-(2H-tetrazol-5-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4N6/c8-4-5-2-1-3-6(9-5)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
InChI Key |
FYVNCBQLRZURFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NNN=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


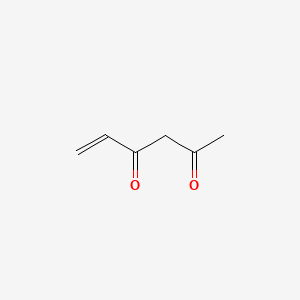
![10-[3-[4-(2-Phenoxyethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine](/img/structure/B14165380.png)
![2-[2-[4-(4-methylimidazol-1-yl)phenyl]-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14165382.png)
![4-{[N-(Benzenesulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzamide](/img/structure/B14165389.png)
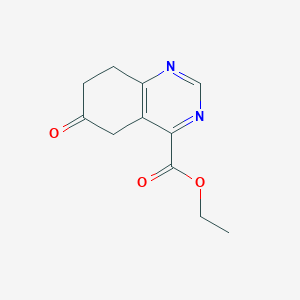
![Diethyl 9'-ethoxy-5',5'-dimethyl-2',5-diphenyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate](/img/structure/B14165394.png)
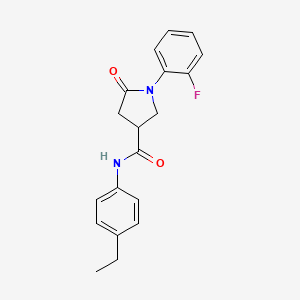
![2-[5-Methyl-1-(2-morpholin-4-ylethyl)-2-oxoindol-3-ylidene]propanedinitrile](/img/structure/B14165401.png)
![Methyl 2'-ethyl-2',4b',8'-trimethyldodecahydro-2'h-spiro[1,3-dithiolane-2,1'-phenanthrene]-8'-carboxylate](/img/structure/B14165405.png)
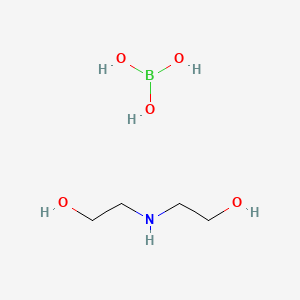
![4-(Furan-2-yl)-2-[2-(furan-2-yl)ethenyl]-6-methylpyridine](/img/structure/B14165408.png)
![4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14165410.png)
![[3-(Ethoxymethyl)-2,6-dihydro-1,3,5-oxadiazin-4-yl]cyanamide](/img/structure/B14165420.png)
![[4-(Dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid;hydrate](/img/structure/B14165423.png)
